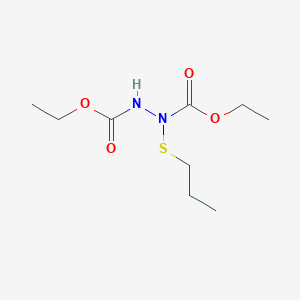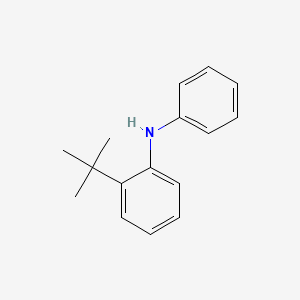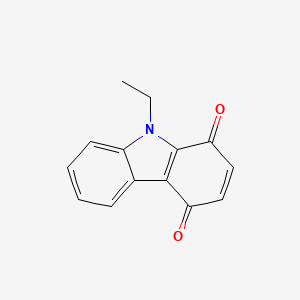![molecular formula C14H12ClNO5 B12557419 Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate CAS No. 154879-86-4](/img/structure/B12557419.png)
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate is a chemical compound with a complex structure that includes a quinoline ring substituted with a chlorine atom and an ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate typically involves the reaction of 5-chloroquinoline with dimethyl malonate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is often carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a wide range of substituted quinoline compounds with varying functional groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate: shares structural similarities with other quinoline derivatives, such as chloroquine and quinine.
Chloroquine: Used as an antimalarial drug, it has a similar quinoline core but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
154879-86-4 |
|---|---|
Molekularformel |
C14H12ClNO5 |
Molekulargewicht |
309.70 g/mol |
IUPAC-Name |
dimethyl 2-(5-chloroquinolin-8-yl)oxypropanedioate |
InChI |
InChI=1S/C14H12ClNO5/c1-19-13(17)12(14(18)20-2)21-10-6-5-9(15)8-4-3-7-16-11(8)10/h3-7,12H,1-2H3 |
InChI-Schlüssel |
VPYGYFAJZWNCHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(=O)OC)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)








![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)

![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
